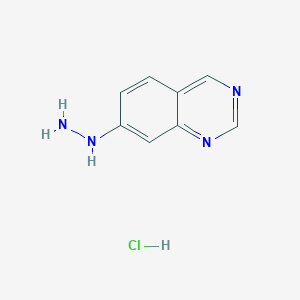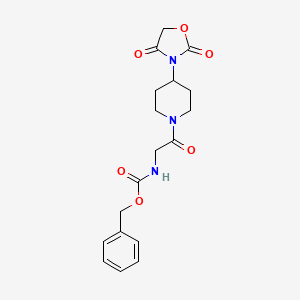![molecular formula C21H27N7O B2484280 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 2097861-20-4](/img/structure/B2484280.png)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules that have garnered attention for their potential in various therapeutic areas due to their unique structural and pharmacological properties. Cyclopenta[c]piperidine and pyrimidine derivatives, in general, have been explored for their potential as substance P antagonists, indicating their relevance in neuropharmacology and pain management. Compounds with similar structures have been synthesized and studied for various biological activities, including anti-angiogenic, antimicrobial, and enzyme inhibition properties (Wu et al., 2000; Kambappa et al., 2017).
Synthesis Analysis
The synthesis of related cyclopenta[c]piperidine and pyrrolo[3,4-c]piperidine derivatives involves cycloaddition reactions, highlighting a methodological approach to constructing complex bicyclic systems. These methods offer insights into the potential synthetic routes that could be applied or adapted for the synthesis of the target compound, focusing on stereocontrolled addition of pharmacophoric groups (Wu et al., 2000).
Molecular Structure Analysis
Molecular docking and conformational analysis studies on similar compounds have shown that specific conformations and substituent orientations are crucial for biological activity. These studies can provide a foundation for understanding the molecular structure and activity relationship of the target compound, especially regarding its interaction with biological targets (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as cycloadditions, nucleophilic substitutions, and aminomethylation, have been reported. These reactions not only extend the chemical versatility of the core structure but also introduce functional groups that can modulate the compound's physical, chemical, and biological properties (Dotsenko et al., 2012).
Physical Properties Analysis
While specific studies on the physical properties of the target compound were not found, related research on cyclopenta[c]piperidine derivatives suggests that the presence of specific functional groups and the bicyclic structure can influence solubility, melting points, and stability. These properties are essential for determining the compound's suitability for further development and application (Wu et al., 2000).
Chemical Properties Analysis
The chemical properties of cyclopenta[c]piperidine and related compounds, including reactivity towards nucleophiles, electrophiles, and radicals, can be inferred from their functional groups and structural conformation. These properties are crucial for understanding the compound's behavior in biological systems and its potential interactions with biomolecules (Dotsenko et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research on compounds with structural features similar to "1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide" often focuses on their synthesis and reactivity. For instance, the Mannich reaction has been applied to synthesize N,S-containing heterocycles, indicating the utility of similar compounds in constructing complex molecular architectures with potential biological activity (Dotsenko et al., 2012). Similarly, novel synthesis methods for pyridine derivatives highlight the ongoing interest in exploring new chemical reactions and pathways for such compounds (Vijayakumar et al., 2014).
Pharmacological Activities
Compounds featuring piperidine and pyrimidine moieties have been studied for various pharmacological activities. For example, derivatives of these compounds have been explored for their analgesic and antiparkinsonian activities, demonstrating the potential therapeutic applications of these chemical structures (Amr et al., 2008). This suggests that the compound could also be investigated for similar pharmacological properties.
Antimicrobial and Anticancer Properties
Research on structurally related compounds has shown promising antimicrobial and anticancer properties. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, underscoring the potential of such compounds in developing new therapeutic agents (Rahmouni et al., 2016).
Structural and Electronic Properties
The study of anticonvulsant drugs, including substituted pyridazines, triazines, and pyrimidines, provides insight into the structural and electronic properties that contribute to their biological activity. Understanding these properties can guide the design of new compounds with enhanced efficacy and reduced side effects (Georges et al., 1989).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c29-21(24-18-13-19(23-14-22-18)27-8-1-2-9-27)15-6-10-28(11-7-15)20-12-16-4-3-5-17(16)25-26-20/h12-15H,1-11H2,(H,22,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTZPHZKGIRNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid](/img/structure/B2484197.png)

![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2484199.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2484200.png)
![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)


![(1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2484206.png)
![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)


